molecular formula C18H14N6OS B3004474 N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891103-24-5

N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No.: B3004474
CAS No.: 891103-24-5
M. Wt: 362.41
InChI Key: PKNZVTDAKOZSAO-UHFFFAOYSA-N
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Description

N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at position 6 and a phenylacetamide moiety via a thioether linkage. Its structure combines a rigid triazolo-pyridazine scaffold with polar and hydrophobic substituents, optimizing interactions with biological targets.

Properties

IUPAC Name

N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c25-17(20-13-6-2-1-3-7-13)12-26-18-22-21-16-10-9-15(23-24(16)18)14-8-4-5-11-19-14/h1-11H,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZVTDAKOZSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide typically involves the formation of the triazolopyridazine core followed by the introduction of the phenyl and acetamide groups. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of a pyridine derivative with a triazole precursor under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiols or disulfides as reagents.

    Attachment of the Phenyl and Acetamide Groups: The final steps involve the coupling of the phenyl group and the acetamide moiety through amide bond formation, typically using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide undergoes several types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide serves as a versatile building block in the synthesis of more complex organic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

2. Biology:

  • Enzyme Inhibition: Research indicates that this compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes. This interaction can prevent substrate binding and catalytic activity, making it a candidate for further biological studies .
  • Biological Interactions: The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing various biochemical pathways.

3. Medicine:

  • Therapeutic Potential: Investigations into its therapeutic properties have shown promise in areas such as:
    • Anticancer Activity: Initial studies suggest that the compound may inhibit cancer cell proliferation.
    • Antimicrobial Properties: Its efficacy against certain bacterial strains has been documented.
    • Anti-inflammatory Effects: The compound may modulate inflammatory responses in biological systems .

4. Industry:

  • Material Development: this compound is explored for its potential in developing new materials with specific chemical properties suitable for various applications.

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Enzyme InhibitionDemonstrated ability to inhibit specific enzymes related to cancer growth
Antimicrobial ActivityEffective against Gram-positive bacteria; potential for drug development
Anti-inflammatoryReduced markers of inflammation in vitro

Mechanism of Action

The mechanism of action of N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets and thereby altering cell signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Modifications on the Phenyl Ring (Acetamide Nitrogen Substituent)
  • N-(3-chlorophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide (CAS 852372-44-2): Structural difference: A 3-chlorophenyl group replaces the phenyl ring on the acetamide nitrogen. Molecular weight increases to 395.9 g/mol compared to the unsubstituted parent compound .
  • 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide :
    • Structural difference : A 3-(trifluoromethyl)phenyl group introduces strong hydrophobicity and metabolic stability.
    • Impact : The CF₃ group may enhance membrane permeability and resistance to oxidative metabolism, extending half-life .
Modifications on the Triazolo-Pyridazine Core
  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632, CAS 108825-65-6) :
    • Structural difference : A methyl group replaces the pyridin-2-yl group at position 6, and the acetamide nitrogen is methylated.
    • Impact : Demonstrated functional inhibition of Lin28 proteins, a RNA-binding protein implicated in cancer and pluripotency. The methyl group reduces steric hindrance, favoring enzyme active-site binding .
  • N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide :
    • Structural difference : A tetrahydrofuran-2-ylmethyl group replaces the phenyl ring on the acetamide nitrogen.
    • Impact : The oxolane (tetrahydrofuran) ring improves solubility in polar solvents, which may enhance bioavailability .
Heterocycle Replacements
  • N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide: Structural difference: A tetrahydrobenzothieno-triazolopyrimidine replaces the triazolo-pyridazine core.

Pharmacological Activity Comparison

Compound Key Structural Features Reported Activity Reference
Target compound Pyridin-2-yl, phenylacetamide Not explicitly reported (structural analog studies)
N-(3-chlorophenyl)-...acetamide 3-Cl-phenyl, phenyl-triazolo-pyridazine Potential kinase inhibition (inferred)
Lin28-1632 3-Me-triazolo-pyridazine, N-Me-acetamide Lin28 protein inhibition
N-(tetrahydrofuran-2-ylmethyl)-...acetamide Oxolane-methyl, 3-pyridinyl Improved solubility
Tetrahydrobenzothieno-triazolopyrimidine Benzothieno-triazolopyrimidine Anti-exudative activity (rat models)

Challenges and Opportunities

  • Structure-Activity Relationship (SAR) Gaps: Limited data on the target compound’s specific biological activity necessitate extrapolation from analogs.
  • Optimization Potential: Introducing polar groups (e.g., hydroxyl, carboxyl) could balance solubility and target affinity.

Biological Activity

N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Phenyl group
  • Pyridine ring
  • Triazole ring
  • Pyridazine ring
  • Sulfanyl-acetamide linkage

This unique arrangement contributes to its biological activity and interaction with various molecular targets.

The biological effects of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cellular processes.
  • Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.
  • Gene Expression Modulation : The compound may alter the expression of genes involved in cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related triazole compounds. For instance, derivatives of N-substituted 1,2,4-triazole showed significant anti-proliferative activity against HepG2 liver cancer cells. The most potent derivative demonstrated an IC50 value of 13.004 µg/mL, indicating strong cytotoxicity compared to other tested compounds .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b20.000Moderate
6e28.399Low

The structure-activity relationship (SAR) studies indicated that electron-donating groups at specific positions on the aryl ring significantly enhance anticancer activity .

Antiviral Activity

N-phenyl derivatives have also shown promising antiviral effects. For example, related compounds have been reported to exhibit antiviral properties against various viral strains, suggesting a potential application in antiviral drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole-based compounds:

  • Ultrasound-Assisted Synthesis : A study demonstrated that ultrasound-assisted synthesis could enhance yields and reduce reaction times for triazole derivatives. The resulting compounds were screened for anticancer activity against HepG2 cells with varying degrees of success .
  • In Silico Modeling : Computational studies have provided insights into the binding interactions between these compounds and their molecular targets, revealing critical residues involved in enzyme inhibition and receptor binding .

Q & A

Basic: What are the standard synthetic routes for synthesizing N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide?

Answer:
The synthesis typically involves multi-step protocols:

Substitution reactions : Under alkaline conditions, intermediates like nitrobenzene derivatives react with pyridinemethanol analogs to form substituted nitrobenzene intermediates .

Reduction : Iron powder in acidic conditions reduces nitro groups to amines (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) .

Alkylation : α-chloroacetamides react with thiol-containing triazolo-pyridazine derivatives in the presence of KOH to introduce the sulfanyl-acetamide moiety .

Condensation : Paal-Knorr condensation modifies the triazole ring’s amino group into pyrrolium fragments for structural diversification .

Step Reagents/ConditionsKey IntermediateReference
1KOH, 2-pyridinemethanolSubstituted nitrobenzene
2Fe powder, HClAryl amine derivative
3KOH, α-chloroacetamideSulfanyl-acetamide linkage

Advanced: How can computational methods enhance reaction design and optimization for this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms enable a priori prediction of reaction feasibility and transition states. ICReDD’s integrated approach combines computational screening with experimental validation to narrow optimal conditions (e.g., solvent, catalyst, temperature), reducing trial-and-error experimentation . For instance:

  • Reactor design : Computational fluid dynamics (CFD) models optimize mixing efficiency for heterogeneous reactions.
  • Parameter optimization : Machine learning identifies critical variables (e.g., pH, stoichiometry) from high-throughput datasets .

Basic: What analytical techniques are critical for structural validation?

Answer:
Key methods include:

  • NMR spectroscopy : Confirms regiochemistry of triazolo-pyridazine and acetamide linkages.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
  • HPLC : Assesses purity (>95% for biological assays) .

Advanced: How to address contradictions in reported biological activity data?

Answer:
Discrepancies may arise from:

  • Dose-dependent effects : Anti-exudative activity in rats showed variability at 50–100 mg/kg doses .
  • Experimental design : Use Design of Experiments (DoE) to isolate variables (e.g., animal strain, administration route) .
  • Statistical validation : Multivariate analysis (ANOVA) identifies outliers or confounding factors .

Basic: What intermediates are pivotal in its synthesis?

Answer:
Critical intermediates include:

  • N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene : Formed via substitution under alkaline conditions .
  • 4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione : Alkylated to introduce sulfanyl groups .
  • Pyridazinone derivatives : Serve as precursors for triazolo-pyridazine scaffolds .

Advanced: How to optimize reaction yields for scale-up?

Answer:
Strategies include:

  • DoE-guided optimization : Taguchi methods identify critical parameters (e.g., reaction time, solvent polarity) .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance nitro-group reduction efficiency .
  • Process intensification : Continuous flow reactors improve heat/mass transfer in exothermic steps .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Although no specific hazards are reported for analogs (e.g., 6-chloro-7-cyclobutyl-triazolopyridazine), general precautions apply:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods for volatile intermediates.
  • Waste disposal : Segregate halogenated byproducts .

Advanced: How are sulfone/phosphate groups introduced into the pyridazine scaffold?

Answer:

  • Sulfonation : React with sulfuryl chloride (SO₂Cl₂) followed by oxidation (H₂O₂) to form sulfones .
  • Phosphorylation : Michaelis-Arbuzov reactions with trialkyl phosphites yield phosphonate derivatives .
  • Heterocyclic coupling : Suzuki-Miyaura cross-coupling installs aryl/heteroaryl groups at the 6-position .

Basic: What in vitro assays are used to evaluate bioactivity?

Answer:

  • Enzyme inhibition : Kinase assays (e.g., EGFR, JAK2) with IC₅₀ determination.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory models : LPS-induced cytokine release in macrophages .

Advanced: How to resolve synthetic challenges in regioselective triazole formation?

Answer:

  • Thermodynamic control : High-temperature cyclization favors 1,2,4-triazole regioisomers.
  • Template-directed synthesis : Metal coordination (e.g., Cu(I)) guides cycloaddition regiochemistry .
  • Protecting groups : Boc or Fmoc groups prevent undesired side reactions during heterocycle formation .

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